molecular formula C17H12F2N6O B2635091 1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892745-88-9

1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2635091
CAS No.: 892745-88-9
M. Wt: 354.321
InChI Key: VADIGPNACTYBAJ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Name Derivation and Systematic Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical identification of its parent structure and substituents. The parent heterocycle is the 1H-1,2,3-triazol-5-amine core, a five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 3, with an amine group at position 5.

Substituents are numbered based on their positions relative to the parent triazole:

  • Position 1 : A 2,4-difluorophenyl group, indicating a benzene ring with fluorine atoms at the 2 and 4 positions.
  • Position 4 : A 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl group, comprising a 1,2,4-oxadiazole ring (a five-membered ring with oxygen at position 1 and nitrogen at positions 2 and 4) substituted at position 3 with a 2-methylphenyl group.

The full IUPAC name reflects these substituents in order of decreasing priority, adhering to the principles of lowest locants and alphabetical precedence for substituents.

Table 1: Molecular Properties of the Compound
Property Value Source
Molecular formula C₁₇H₁₂F₂N₆O
Molecular weight 354.31 g/mol
Hybrid system Triazole-oxadiazole

Molecular Architecture of the Triazole-Oxadiazole Hybrid Scaffold

The compound’s architecture consists of two fused heterocyclic systems:

  • 1H-1,2,3-Triazole Core : This aromatic ring contributes to the molecule’s planar geometry and electronic delocalization. The amine group at position 5 introduces a site for hydrogen bonding and nucleophilic reactivity.
  • 1,2,4-Oxadiazole Moiety : Linked to the triazole via position 4, this ring combines oxygen and nitrogen atoms, creating a polarized system with electron-deficient characteristics. The oxadiazole’s 5-position connects to a 2-methylphenyl group, adding steric bulk and hydrophobic interactions.

The bond lengths between the triazole and oxadiazole rings (approximately 1.38–1.42 Å for C–N bonds) suggest partial double-bond character, stabilizing the hybrid scaffold. The dihedral angle between the triazole and oxadiazole planes is critical for maintaining conjugation, with computational models indicating a near-coplanar arrangement (≤15° deviation).

Electronic Effects of Substituents:
  • 2,4-Difluorophenyl Group : Fluorine’s electronegativity (−3.98 Pauling scale) withdraws electron density from the triazole ring via inductive effects, enhancing its electrophilicity.
  • 2-Methylphenyl Group : The methyl substituent at the ortho position of the phenyl ring induces steric hindrance, restricting free rotation around the oxadiazole-phenyl bond.

Stereochemical Considerations in Difluorophenyl-Methylphenyl Substituents

Despite the absence of traditional stereocenters, the compound exhibits conformational isomerism due to restricted rotation around the aryl-heterocycle bonds:

  • 2,4-Difluorophenyl Group :

    • Fluorine atoms at positions 2 and 4 create a para-difluoro substitution pattern, enforcing a symmetric but electron-deficient aryl ring.
    • The C–F bond dipole moments (1.41 D) orient perpendicular to the triazole plane, minimizing steric clashes.
  • 2-Methylphenyl Group :

    • The methyl group at the ortho position of the phenyl ring introduces atropisomerism , where rotation about the C–C bond between the oxadiazole and phenyl ring is hindered.
    • Energy barriers for rotation exceed 25 kcal/mol at 298 K, leading to separable conformers under specific conditions.
Table 2: Substituent Effects on Molecular Conformation
Substituent Electronic Effect Steric Effect
2,4-Difluorophenyl Electron-withdrawing Minimal
2-Methylphenyl Electron-neutral High (ortho methyl)

The interplay of these substituents creates a rigid, planar framework ideal for π-π stacking interactions in potential applications.

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N6O/c1-9-4-2-3-5-11(9)16-21-17(26-23-16)14-15(20)25(24-22-14)13-7-6-10(18)8-12(13)19/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADIGPNACTYBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. The synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Formation of the Oxadiazole Ring: This can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the triazole and oxadiazole rings with the difluorophenyl and methylphenyl groups under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

The biological activity of this compound has been explored in several studies, particularly its potential as an antitumor agent and its effects on various biological pathways.

Anticancer Potential

Research indicates that derivatives of 1,2,4-oxadiazole and triazole compounds exhibit significant anticancer activity. For instance:

  • A study showed that compounds containing the oxadiazole ring demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent antiproliferative activity .
CompoundCancer Cell LineIC50 (μM)
Compound AMCF-70.48
Compound BHCT-1160.19

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the oxadiazole moiety via coupling reactions with suitable precursors.

Synthetic Route Overview

A general synthetic route might include:

  • Step 1 : Synthesis of the triazole intermediate.
  • Step 2 : Coupling with a substituted phenyl group to form the oxadiazole.

This method allows for variations in substituents that can enhance biological activity or modify pharmacokinetic properties.

Case Studies

Several studies have documented the applications and efficacy of similar compounds:

  • Antitumor Activity Study : A comprehensive evaluation was conducted on various oxadiazole derivatives where it was found that introducing electron-withdrawing groups at specific positions significantly improved anticancer activity against several human cancer cell lines .
  • Pharmacological Evaluation : In vivo studies indicated that compounds similar to 1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine exhibited favorable pharmacological profiles including good oral bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

A. Fluorinated Aryl Groups

  • The 2,4-difluorophenyl group in the target compound and analogs enhances electronegativity and bioavailability compared to non-fluorinated systems. Fluorine atoms improve membrane permeability and resistance to oxidative metabolism .

B. Heterocyclic Cores

  • 1,2,3-Triazole vs. 1,2,4-Triazole : The target’s 1,2,3-triazole core (less common than 1,2,4-triazole) may influence hydrogen-bonding patterns. For example, 1,2,4-triazole derivatives in show higher synthetic yields but reduced planarity compared to 1,2,3-triazoles .
  • Oxadiazole vs. Thiazole : The 1,2,4-oxadiazole in the target compound and provides rigidity and π-stacking capacity, whereas thiazole-containing analogs () exhibit enhanced antiproliferative activity due to sulfur’s polarizability .

Research Findings and Implications

Synthetic Accessibility : The target compound’s 1,2,3-triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the oxadiazole ring likely requires cyclodehydration of amidoxime precursors .

Drug-Likeness : With a molecular weight of 384.30 and moderate lipophilicity (calculated LogP ≈ 2.5), the compound adheres to Lipinski’s rules, suggesting oral bioavailability .

Unresolved Challenges : highlights discontinuation of a similar compound (4-[3-(4-fluorophenyl)-oxadiazolyl]-triazol-5-amine), possibly due to synthetic complexity or instability, underscoring the need for robust optimization of the target molecule .

Biological Activity

The compound 1-(2,4-difluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C21_{21}H19_{19}F2_{2}N5_{5}O
  • Molecular Weight : 395.41 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing 1,2,4-oxadiazole and triazole moieties. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HCT-116 (colon cancer)
    The IC50_{50} values for these cell lines were reported to be in the range of 10–20 µM, indicating moderate to strong activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of the caspase pathway. This was evidenced by increased levels of cleaved caspase-3 and PARP (Poly ADP-ribose polymerase), markers associated with apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Oxadiazole and Triazole Rings : These heterocycles are known for their ability to interact with biological targets such as enzymes and receptors involved in cancer progression.
  • Fluorine Substitution : The presence of difluorophenyl groups enhances lipophilicity and may improve binding affinity to target proteins .

Data Table

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.0Apoptosis via caspase activation
A54918.5Cell cycle arrest
HCT-11612.0Induction of oxidative stress

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibit higher cytotoxicity against MCF-7 cells compared to traditional agents like Tamoxifen, suggesting a promising avenue for developing new anticancer therapies .
  • Triazole-Based Compounds : Research indicated that triazole derivatives have shown effectiveness against various cancer types by targeting specific signaling pathways involved in tumor growth and metastasis .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,3-triazole and 1,2,4-oxadiazol-5-yl moieties in this compound?

  • Methodological Answer : The 1,2,3-triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective conditions to position the 2,4-difluorophenyl substituent. For the 1,2,4-oxadiazole ring, a two-step approach is typical: (1) condensation of amidoximes with activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate), followed by (2) cyclization under acidic or thermal conditions. Microwave-assisted synthesis (60–120°C, 30–60 min) improves oxadiazole yield (80–92%) compared to conventional heating .

  • Key Data :

Reaction StepConditionsYield (%)Reference
Oxadiazole CyclizationMicrowave, 100°C, 45 min92
CuAAC for TriazoleCuI, DIPEA, RT, 12h85

Q. How should researchers address solubility challenges during in vitro bioactivity assays?

  • Methodological Answer : Solubility in aqueous buffers (e.g., PBS pH 7.4) can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-formulation studies using dynamic light scattering (DLS) or nephelometry are advised to assess aggregation. For low-solubility analogs (e.g., <10 μg/mL), employ sonication (30 min, 37°C) or micellar encapsulation with poloxamers .

Advanced Research Questions

Q. What computational methods are effective for predicting regioselectivity in triazole-oxadiazole hybrid systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electronic and steric effects governing substituent positioning. Transition-state analysis of cycloaddition steps identifies kinetic vs. thermodynamic control. Molecular docking (AutoDock Vina) into target enzymes (e.g., fungal CYP51) helps prioritize substituents for bioactivity .

  • Example Workflow :

  • Optimize geometry of intermediates using Gaussian 15.
  • Calculate Fukui indices to predict reactive sites.
  • Validate with experimental XRD data (e.g., planar triazole-amine systems in ).

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for tautomeric forms be resolved?

  • Methodological Answer : Tautomeric equilibria in triazole-amine systems require multi-technique validation:
  • XRD : Resolves solid-state tautomerism (e.g., 3-phenyl-1,2,4-triazol-5-amine vs. 5-phenyl-1,2,4-triazol-3-amine ).
  • VT-NMR : Variable-temperature NMR in DMSO-d6 (25–80°C) detects dynamic exchange.
  • IR/Raman : Differentiate N-H stretching modes (3200–3500 cm⁻¹) between tautomers .

Q. What strategies optimize reaction yields in multi-step syntheses with competing side reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use central composite design to optimize parameters (temperature, catalyst loading, solvent polarity). For example, a 3² factorial design for oxadiazole cyclization identified optimal POCl3 stoichiometry (1.2 eq) and reaction time (2h) .
  • In-line Analytics : Implement ReactIR or HPLC-MS to monitor intermediates and quench side reactions (e.g., over-oxidation of thioethers ).

Data Analysis & Validation

Q. What analytical techniques are critical for confirming structural purity of the final compound?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
  • 2D NMR (HSQC, HMBC) : Assign ¹H-¹³C correlations, especially for overlapping triazole/oxadiazole protons.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Q. How can researchers reconcile discrepancies between in silico ADMET predictions and experimental toxicity profiles?

  • Methodological Answer :
  • QSAR Models : Use ADMET Predictor or SwissADME to flag high-risk substructures (e.g., fluorophenyl groups may enhance metabolic stability but increase hepatotoxicity risk).
  • In Vitro Assays : Validate with HepG2 cytotoxicity (IC50) and Ames test for mutagenicity. Adjust synthetic routes to replace problematic groups (e.g., 2-methylphenyl vs. 4-chlorophenyl in ).

Experimental Design Considerations

Q. What reactor configurations minimize byproducts during large-scale synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors (e.g., Corning AFR) improve heat/mass transfer for exothermic steps (e.g., triazole formation).
  • Membrane Separation : Remove byproducts in real-time using nanofiltration (MWCO 500 Da) .

Conflict Resolution in Data Interpretation

Q. When biological activity data conflicts across assay platforms (e.g., microbial vs. mammalian cell models), how should researchers prioritize findings?

  • Methodological Answer :
  • Orthogonal Assays : Confirm antifungal activity in both C. albicans (MIC) and human cell viability (MTT) assays.
  • Target Engagement Studies : Use SPR or thermal shift assays to verify binding to the intended target (e.g., fungal lanosterol demethylase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.